2,3-Dihydrobenzofuran-4-amine
Overview
Description
2,3-Dihydrobenzofuran-4-amine is a chemical compound that features a benzofuran ring system with an amine group attached at the fourth position. The benzofuran ring is a fused heterocyclic structure consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and its presence in various natural products and synthetic compounds.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which 2,3-dihydrobenzofuran-4-amine belongs, have been found to exhibit antimicrobial properties . They have been used as a scaffold for designing antimicrobial agents active toward different clinically approved targets .
Mode of Action
It’s worth noting that some benzofuran derivatives have been developed as highly potent bromo and extra terminal domain (bet) inhibitors . These compounds show selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications .
Result of Action
Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It’s worth noting that the synthesis of 2,3-dihydrobenzofuran derivatives has been achieved using a bifunctional tertiary amine–thiourea catalyst , suggesting that the synthesis environment could potentially influence the properties of the compound.
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzofuran-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit binding affinity towards specific proteins, such as those involved in fungal, bacterial, and viral infections . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these proteins. This binding can inhibit the activity of these proteins, thereby exerting its biological effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activity of bromodomain-containing proteins, which play a crucial role in regulating gene expression. This inhibition can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor of enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been found that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit target enzymes and modulate gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for understanding the pharmacokinetics and potential therapeutic applications of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in specific tissues or organelles can enhance its therapeutic effects or contribute to toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-4-amine can be achieved through several methods. One common approach involves the cyclization of ortho-aminophenols with appropriate reagents to form the benzofuran ring, followed by further functionalization to introduce the amine group at the fourth position. For example, the reaction of ortho-aminophenol with an aldehyde under acidic conditions can lead to the formation of the benzofuran ring, which can then be aminated using suitable reagents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
2,3-Dihydrobenzofuran-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-4-amine can be compared with other similar compounds, such as:
Benzofuran: Lacks the amine group and has different biological activities.
2,3-Dihydrobenzofuran: Similar structure but without the amine group, leading to different reactivity and applications.
4-Aminobenzofuran: Similar to this compound but with different substitution patterns, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other benzofuran derivatives.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLKRGISDOAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470783 | |
Record name | 2,3-dihydrobenzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61090-37-7 | |
Record name | 2,3-dihydrobenzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-dihydrobenzofuran-4-amine in the synthesis of Ramelteon?
A: this compound serves as the starting material in the novel three-step synthesis of Ramelteon described in the paper []. This synthetic route utilizes a Catellani-type alkylation and an intramolecular redox-relay Heck cyclization cascade, both of which directly involve the this compound scaffold. This approach offers a significantly shorter and potentially more efficient method for producing Ramelteon compared to previous synthetic strategies.
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